Dibromoborane dimethyl sulfide complex
Overview
Description
Dibromoborane dimethyl sulfide is a chemoselective reagent known for its mild and efficient capability to facilitate various chemical transformations. It is particularly noted for its ability to deoxygenate sulfoxides to sulfides, demonstrating excellent chemical yields. This reagent operates effectively in different environments, including the presence of various reducible functional groups, underlining its versatility and selectivity in chemical reactions (Roy & Brown, 2006).
Synthesis Analysis
The synthesis of dibromoborane dimethyl sulfide complex involves interactions between dibromoborane and dimethyl sulfide, resulting in complexes that exhibit significant reactivity and selectivity. These complexes are pivotal in facilitating brominative cleavage of terminal epoxides into vicinal bromohydrins, showcasing their utility in regio- and chemoselective reactions (Roy & Brown, 2007).
Molecular Structure Analysis
The molecular structure of dibromoborane dimethyl sulfide complexes is instrumental in dictating their reactivity and specificity. These structures facilitate a broad spectrum of chemical reactions, including hydroboration and bromination, by accommodating various functional groups without significant reductions or side reactions. The molecular frameworks of these complexes enable precise and targeted chemical transformations (Wrackmeyer, Klimkina, & Milius, 2010).
Chemical Reactions and Properties
Dibromoborane dimethyl sulfide complexes are involved in a myriad of chemical reactions, including the brominative cleavage of epoxides and the deoxygenation of sulfoxides. These reactions are characterized by their high regio- and chemoselectivity, enabling the synthesis of various organic compounds with minimal by-products. The ability of these complexes to function in the presence of sensitive functional groups highlights their chemical robustness and applicability in diverse synthetic pathways (Roy & Brown, 2006).
Physical Properties Analysis
The physical properties of dibromoborane dimethyl sulfide complexes, such as solubility, stability, and reactivity under different temperatures, are critical for their application in organic synthesis. These complexes exhibit stability under a range of conditions, making them suitable for various synthetic applications. The study of their physical properties provides insights into optimal storage and handling conditions to preserve their reactivity (Ishii & Kodama, 1990).
Chemical Properties Analysis
The chemical properties of dibromoborane dimethyl sulfide complexes, including their reactivity with different organic substrates and their selectivity in chemical transformations, are fundamental to their widespread use in organic chemistry. These complexes facilitate efficient and selective synthesis of a variety of organic compounds, underscoring their importance in chemical synthesis and organic reaction methodologies (Chujo, Takizawa, & Sakurai, 1994).
Scientific Research Applications
Reducing Agent
- Application : This compound is often used as a reducing agent in various chemical reactions .
- Results : The outcome is the reduction of the substrate, which can be a key step in many chemical syntheses .
Preparation of Methylene Chloride Solution
- Application : It’s used in the preparation of methylene chloride solution, which has various industrial applications .
- Results : The result is a methylene chloride solution, which can be used in various industrial processes .
Pharmaceutical Testing
- Application : This compound is used for pharmaceutical testing .
- Results : The outcome can provide valuable data on the efficacy and safety of various pharmaceutical compounds .
Reductant in Chemical Reactions
- Application : This compound is often used as a reductant in various chemical reactions .
- Results : The outcome is the reduction of the substrate, which can be a key step in many chemical syntheses .
Preparation of Methylene Chloride Solution
- Application : It’s used in the preparation of methylene chloride solution, which has various industrial applications .
- Results : The result is a methylene chloride solution, which can be used in various industrial processes .
Pharmaceutical Testing
Safety And Hazards
Dibromoborane dimethyl sulfide complex is classified as a flammable solid and in contact with water, it releases flammable gas . It causes severe skin burns and eye damage . It is also suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
InChI |
InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJEHVVMRCCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](Br)Br.CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452212 | |
Record name | Boron dibromide methyl sulfide complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromoborane Dimethyl Sulfide (1M in Dichloromethane) | |
CAS RN |
55671-55-1 | |
Record name | Boron dibromide methyl sulfide complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromoborane dimethyl sulfide complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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